4-((2-(2-Oxo-2-(phenylamino)acetyl)hydrazono)methyl)phenyl 4-ethoxybenzoate
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Overview
Description
4-((2-(2-Oxo-2-(phenylamino)acetyl)hydrazono)methyl)phenyl 4-ethoxybenzoate is a complex organic compound that features a phenyl ring substituted with a hydrazono group and an ethoxybenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(2-Oxo-2-(phenylamino)acetyl)hydrazono)methyl)phenyl 4-ethoxybenzoate typically involves the reaction of 4-ethoxybenzoic acid with hydrazine derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then further reacted with phenyl isocyanate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-((2-(2-Oxo-2-(phenylamino)acetyl)hydrazono)methyl)phenyl 4-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-((2-(2-Oxo-2-(phenylamino)acetyl)hydrazono)methyl)phenyl 4-ethoxybenzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((2-(2-Oxo-2-(phenylamino)acetyl)hydrazono)methyl)phenyl 4-ethoxybenzoate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity. The pathways involved may include enzyme inhibition, receptor binding, and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-((2-(2-Oxo-2-(phenylamino)acetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate
- 4-((2-(2-Oxo-2-(phenylamino)acetyl)hydrazono)methyl)phenyl 4-chlorobenzoate
- 4-((2-(2-Oxo-2-(phenylamino)acetyl)hydrazono)methyl)phenyl 3,4-dimethoxybenzoate
Uniqueness
The uniqueness of 4-((2-(2-Oxo-2-(phenylamino)acetyl)hydrazono)methyl)phenyl 4-ethoxybenzoate lies in its specific substitution pattern and the presence of both hydrazono and ethoxybenzoate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
769156-42-5 |
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Molecular Formula |
C24H21N3O5 |
Molecular Weight |
431.4 g/mol |
IUPAC Name |
[4-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C24H21N3O5/c1-2-31-20-14-10-18(11-15-20)24(30)32-21-12-8-17(9-13-21)16-25-27-23(29)22(28)26-19-6-4-3-5-7-19/h3-16H,2H2,1H3,(H,26,28)(H,27,29)/b25-16+ |
InChI Key |
DERCJXQGWGYEFJ-PCLIKHOPSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=CC=C3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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